4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione
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Overview
Description
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione is an organic compound with a complex structure that includes multiple methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione typically involves the condensation of appropriate ketones and aldehydes under controlled conditions. One common method is the Claisen-Schmidt condensation, where acetophenone derivatives react with suitable aldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an alcohol solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups may be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1-phenylpentane-1,3-dione
- 3,6,6-Trimethyl-1-phenyl-6,7-dihydro-1H-indazole-4,5-dione
Uniqueness
4,4,6-Trimethyl-1,3-diphenylheptane-1,5-dione is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
10225-98-6 |
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Molecular Formula |
C22H26O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4,4,6-trimethyl-1,3-diphenylheptane-1,5-dione |
InChI |
InChI=1S/C22H26O2/c1-16(2)21(24)22(3,4)19(17-11-7-5-8-12-17)15-20(23)18-13-9-6-10-14-18/h5-14,16,19H,15H2,1-4H3 |
InChI Key |
VPPQXCSLPPHLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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